molecular formula C19H21N5O B6927078 N-[1-(1H-benzimidazol-2-yl)ethyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide

N-[1-(1H-benzimidazol-2-yl)ethyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide

Cat. No.: B6927078
M. Wt: 335.4 g/mol
InChI Key: GKWOXSZDPHMMTM-UHFFFAOYSA-N
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Description

N-[1-(1H-benzimidazol-2-yl)ethyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide is a complex organic compound that features a benzimidazole moiety, a pyrrolidine ring, and a pyridine carboxamide group. This compound is of significant interest due to its potential pharmacological activities and its structural uniqueness, which combines multiple functional groups known for their biological activities.

Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)ethyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-13(18-22-15-6-2-3-7-16(15)23-18)21-19(25)17-12-14(8-9-20-17)24-10-4-5-11-24/h2-3,6-9,12-13H,4-5,10-11H2,1H3,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWOXSZDPHMMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=NC=CC(=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-benzimidazol-2-yl)ethyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide typically involves the condensation of 1,2-diaminobenzene with an aldehyde to form the benzimidazole coreThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium hydroxide (KOH) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-benzimidazol-2-yl)ethyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine and benzimidazole rings.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical conditions involve moderate temperatures and the use of polar solvents .

Major Products

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted benzimidazole and pyridine derivatives .

Scientific Research Applications

N-[1-(1H-benzimidazol-2-yl)ethyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1H-benzimidazol-2-yl)ethyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to tubulin, inhibiting its polymerization and thus disrupting cell division. The pyridine carboxamide group may interact with specific enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1H-benzimidazole: A simpler compound with similar pharmacological activities.

    2-(2-pyridyl)benzimidazole: Shares the benzimidazole and pyridine moieties but lacks the pyrrolidine ring.

    4-(1H-benzimidazol-2-yl)pyridine: Similar structure but without the carboxamide group.

Uniqueness

N-[1-(1H-benzimidazol-2-yl)ethyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide is unique due to its combination of a benzimidazole core, a pyrrolidine ring, and a pyridine carboxamide group, which together contribute to its diverse biological activities and potential therapeutic applications .

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